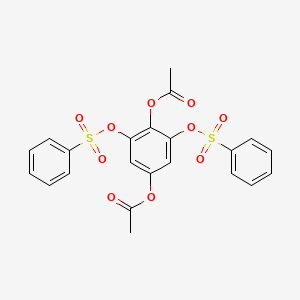
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of phenylsulfonyl groups attached to a phenylenediacetate backbone, making it a versatile molecule in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate typically involves the reaction of 2,6-dihydroxy-1,4-phenylenediacetate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dihydroxy-1,4-phenylenediacetate+2Phenylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of high-purity this compound.
化学反応の分析
Types of Reactions
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form phenylsulfinates.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while reduction with sodium borohydride produces phenylsulfinates.
科学的研究の応用
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2,6-Bis(benzoyloxy)-1,4-phenylenediacetate
- 2,6-Bis(methanesulfonyl)oxy)-1,4-phenylenediacetate
- 2,6-Bis(trifluoromethanesulfonyl)oxy)-1,4-phenylenediacetate
Uniqueness
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is unique due to its specific phenylsulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C22H18O10S2 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
[4-acetyloxy-3,5-bis(benzenesulfonyloxy)phenyl] acetate |
InChI |
InChI=1S/C22H18O10S2/c1-15(23)29-17-13-20(31-33(25,26)18-9-5-3-6-10-18)22(30-16(2)24)21(14-17)32-34(27,28)19-11-7-4-8-12-19/h3-14H,1-2H3 |
InChIキー |
BXWVRVCDUUMABO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


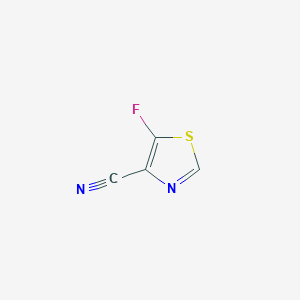


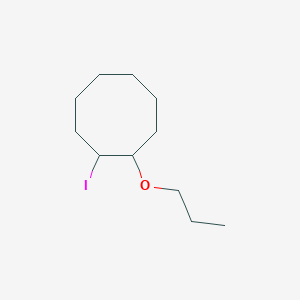
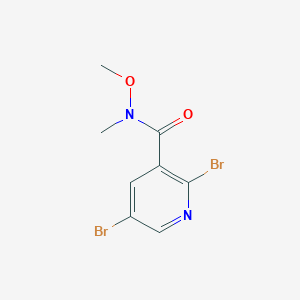

![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
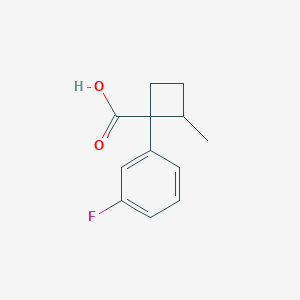


![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
